BenchChemオンラインストアへようこそ!

2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate

Blood-brain barrier penetration CNS bioavailability DDC inhibitor selectivity

2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate, formally designated as (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid sesquihydrate (CAS 41372-08-1), is the hydrated crystalline form of L-α-methyl-DOPA (methyldopa). This compound belongs to the α-substituted aromatic amino acid class and functions as a competitive inhibitor of aromatic L-amino acid decarboxylase (AADC/DDC), the pyridoxal 5′-phosphate (PLP)-dependent enzyme responsible for converting L-DOPA to dopamine.

Molecular Formula C10H15NO5
Molecular Weight 229.23 g/mol
Cat. No. B8057595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate
Molecular FormulaC10H15NO5
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O
InChIInChI=1S/C10H13NO4.H2O/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H2
InChIKeyXDJUBZFLFDODNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic Acid Hydrate (L-α-Methyl-DOPA Sesquihydrate): Identity, Class, and Procurement-Relevant Characteristics


2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate, formally designated as (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid sesquihydrate (CAS 41372-08-1), is the hydrated crystalline form of L-α-methyl-DOPA (methyldopa) . This compound belongs to the α-substituted aromatic amino acid class and functions as a competitive inhibitor of aromatic L-amino acid decarboxylase (AADC/DDC), the pyridoxal 5′-phosphate (PLP)-dependent enzyme responsible for converting L-DOPA to dopamine [1]. The sesquihydrate form contains 1.5 equivalents of water of crystallization (theoretical water content approximately 10.5%; USP specification 10.0%–13.0%), yielding a molecular weight of 229.23 g/mol versus 211.21 g/mol for the anhydrous species (CAS 555-30-6) [2]. Unlike peripherally restricted DDC inhibitors such as carbidopa and benserazide, this compound readily crosses the blood-brain barrier, where it undergoes sequential metabolism to α-methylnorepinephrine, conferring a dual pharmacophore involving both DDC inhibition and central α2-adrenergic receptor agonism [3].

Why In-Class DOPA Decarboxylase Inhibitors Cannot Substitute for 2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic Acid Hydrate in Research and Development


Substitution among DDC inhibitors is not scientifically valid because three critical pharmacologic properties diverge substantially across this compound class. First, blood-brain barrier (BBB) penetrance is categorical: methyldopa crosses the BBB and exerts central effects, whereas carbidopa and benserazide are peripherally restricted, fundamentally altering the anatomic site of action and the resulting pharmacodynamic profile [1]. Second, the inhibition mechanism differs in character: L-α-methyl-DOPA is a competitive (reversible) inhibitor [2], while carbidopa and benserazide act as irreversible inhibitors that covalently bind free pyridoxal 5′-phosphate and PLP-dependent enzymes, producing non-selective collateral inhibition [3]. Third, methyldopa is a prodrug that requires metabolic conversion to α-methylnorepinephrine for its antihypertensive and sympatholytic activity—a property absent in carbidopa and benserazide, which function solely as peripheral enzyme blockers [4]. These three orthogonal axes of differentiation mean that experimental outcomes obtained with one inhibitor cannot be assumed transferable to another without explicit empirical validation.

Quantitative Differentiation Evidence for 2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic Acid Hydrate versus Closest Comparators


Blood-Brain Barrier Penetration: Methyldopa (CNS-Penetrant) versus Carbidopa and Benserazide (Peripherally Restricted)

A categorical differentiation exists in blood-brain barrier (BBB) penetrance between L-α-methyl-DOPA (sesquihydrate) and the two clinically dominant peripheral DDC inhibitors. Methyldopa readily crosses the BBB, entering the CNS where it is decarboxylated to α-methyldopamine and subsequently β-hydroxylated to α-methylnorepinephrine [1]. In contrast, carbidopa is explicitly characterized as 'a peripheral drug' that 'cannot cross the blood-brain barrier' [1], and benserazide is likewise classified as a 'peripherally restricted inhibitor of aromatic L-amino acid decarboxylase' . Methyldopa oral bioavailability averages 25% (range 8–62%) with a volume of distribution of approximately 0.23 L/kg, and it crosses the placenta and enters breast milk at 20–35% of maternal plasma levels [2]. This CNS-penetrant property is unique among the three major DDC inhibitors currently used in research and clinical practice.

Blood-brain barrier penetration CNS bioavailability DDC inhibitor selectivity Parkinson's disease research

Dyskinesia Liability in MPTP-Treated Primate Model: L-α-Methyl-DOPA versus Carbidopa and Benserazide

In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmoset model of Parkinson's disease, L-α-methyl-DOPA (L-AMD) was directly compared head-to-head against carbidopa and benserazide for its ability to potentiate L-DOPA-induced motor recovery and its dyskinesia liability [1]. L-AMD increased locomotor activity and improved motor disability to the same extent as carbidopa or benserazide, demonstrating equivalent efficacy in L-DOPA potentiation. Critically, however, L-AMD treatment was accompanied by significantly less dyskinesia (reduced intensity and shorter duration of abnormal involuntary movements) compared with both carbidopa and benserazide [1]. In contrast, dyskinesia intensity and duration continued to increase in a dose-dependent manner with both carbidopa and benserazide, even at doses producing maximal L-DOPA potentiation, indicating a dissociation between therapeutic motor benefit and dyskinesia induction unique to L-AMD [1]. The study was published in the European Journal of Pharmacology (2010, Vol. 635, pp. 109–116).

L-DOPA-induced dyskinesia Parkinson's disease model MPTP primate DDC inhibitor comparison

Inhibition Mechanism: Competitive (Reversible) Inhibition by Methyldopa versus Irreversible PLP-Binding by Carbidopa and Benserazide

L-α-methyl-DOPA inhibits aromatic L-amino acid decarboxylase (AADC/DDC) through a competitive (reversible) mechanism [1], whereas carbidopa and the active metabolite of benserazide (trihydroxybenzylhydrazine) are irreversible inhibitors that covalently bind to free pyridoxal 5′-phosphate (PLP) and to PLP-dependent enzymes broadly [2]. This mechanistic distinction has critical practical consequences: (i) carbidopa and benserazide produce non-selective inhibition of multiple PLP-dependent enzymes beyond DDC, inducing diverse side effects [2]; (ii) the irreversible nature means enzyme recovery requires de novo protein synthesis, whereas competitive inhibition by methyldopa is surmountable by increasing substrate concentration and reverses upon compound clearance [1]; (iii) the competitive Ki of methyldopa allows conventional enzymatic characterization (Km, Vmax shifts), while irreversible inhibitors require kinact/KI determination. In vitro, α-methyl-DOPA produced 50% inhibition of rat brain DDC at 10⁻⁵ M (10 μM) under standard assay conditions (pH 7.3, 37 °C) [3]. By comparison, carbidopa exhibits an IC50 of 29 ± 2 μM against AADC , and benserazide an IC50 of 0.53 μM , but these IC50 values for irreversible inhibitors are time-dependent and cannot be directly equated with the competitive Ki of methyldopa.

Enzyme inhibition mechanism Competitive inhibitor Irreversible inhibitor Pyridoxal phosphate DDC enzymology

α-Methyl versus α-Ethyl Structural Specificity: Differential Decarboxylase Inhibition and Metabolic Fate

Direct comparative in vitro and in vivo studies demonstrated that α-methyl-DOPA is slightly more potent as a decarboxylase inhibitor than its closest structural analog, α-ethyl-DOPA [1]. More importantly, the metabolic fate of the two compounds diverges substantially: α-methyl-DOPA is readily decarboxylated by DDC to produce easily measurable quantities of α-methyl-dopamine, a reaction that is completely inhibited by low concentrations of NSD-1034, NSD-1039, or NSD-1055 [1]. In contrast, decarboxylation of α-ethyl-DOPA to α-ethyl-dopamine was not detected in the same experimental system, indicating that DDC exhibits significant substrate discrimination between the α-methyl and α-ethyl substituents [1]. In vivo, both compounds required large doses for decarboxylase inhibition, and their effects were of short duration compared with the more potent hydrazine-based inhibitors (NSD-1039, NSD-1055), whose effects diminished only slightly over 24 hours [1]. Furthermore, α-methyl-DOPA depleted tissue norepinephrine, whereas α-ethyl-DOPA did not, and this depletion was preventable by pretreatment with NSD-1055, establishing that decarboxylation to the corresponding amine is required for the norepinephrine-depleting pharmacologic effect [1]. This structure-activity evidence was established in the Journal of Pharmacology and Experimental Therapeutics (Levine & Sjoerdsma, 1964, Vol. 146, pp. 42–47).

Structure-activity relationship α-substituted amino acid DDC substrate selectivity Metabolic stability

Hydrate Stoichiometry and Physicochemical Specification: Sesquihydrate versus Anhydrous Methyldopa

The sesquihydrate form of methyldopa (CAS 41372-08-1) differs from the anhydrous form (CAS 555-30-6) in molecular weight, water content, and certain physical handling properties, all of which are critical for accurate formulation and analytical work. The sesquihydrate has a molecular formula of C10H15NO5 (MW 229.23 g/mol), incorporating 1.5 equivalents of water of crystallization, compared with anhydrous methyldopa (C10H13NO4, MW 211.21 g/mol) . The USP monograph specifies a water content of 10.0%–13.0% for the sesquihydrate, with the assay calculated on the anhydrous basis (98.0%–101.0% of C10H13NO4) [1]. The sesquihydrate is described as very hygroscopic, light-sensitive, and susceptible to catalytic oxygenation in the presence of magnesium, cupric, cobalt, nickel, and ferric ions, requiring storage under a dry atmosphere at 2–8 °C . Water solubility is 0.1–1 g/100 mL at 23 °C, with the compound being slightly soluble in water and very slightly soluble in ethanol (96%), but freely soluble in dilute mineral acids [2]. The specific rotation [α] is −12.5° to −14.5° (c = 1, H2O) or [α]²⁵/D −13° (c = 1 in H2O) . These specifications are essential for correct molar calculations in experimental protocols, where use of the anhydrous molecular weight with sesquihydrate material would introduce approximately 8.5% error in concentration calculations.

Hydrate stoichiometry Water content Formulation development Analytical reference standard Stability

In Vivo Pharmacodynamic Benchmark: ED50 of 21.8 mg/kg for DOPA Decarboxylase Inhibition Enables Cross-Study Dose Calibration

L-α-methyl-DOPA (sesquihydrate) has a well-characterized in vivo ED50 of 21.8 mg/kg for DOPA decarboxylase inhibition, providing a reproducible pharmacodynamic benchmark that facilitates cross-study dose calibration and comparison with other DDC inhibitors . This ED50 value has been independently cited across multiple authoritative chemical biology databases and vendor technical datasheets . For comparison, benserazide is approximately 10 times more potent than carbidopa as a peripheral AADC inhibitor in both animals and humans [1], establishing a potency hierarchy of benserazide (IC50 0.53 μM) > methyldopa (IC50 ~10 μM competitive) > carbidopa (IC50 29 μM). However, this rank-order applies only to peripheral enzyme inhibition; methyldopa's unique CNS penetration and metabolic activation to α-methylnorepinephrine confer additional pharmacological activities not captured by DDC IC50 or ED50 alone [2]. The ED50 of 21.8 mg/kg thus serves as a benchmark for in vivo experimental designs where DDC inhibition is the primary endpoint, while also serving as a reference point for interpreting the compound's additional α2-adrenergic effects that emerge through CNS metabolism.

In vivo pharmacology ED50 Dose-response Antihypertensive DDC inhibition

Optimal Research and Industrial Application Scenarios for 2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic Acid Hydrate Based on Quantitative Differentiation Evidence


Preclinical Parkinson's Disease Research Requiring CNS-Penetrant DDC Inhibition with Reduced Dyskinesia Confound

For preclinical Parkinson's disease studies in MPTP-lesioned primate or rodent models where L-DOPA-induced dyskinesia (LID) is a primary or confounding endpoint, 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate (L-AMD) is the DDC inhibitor of choice. Direct head-to-head evidence in the MPTP-treated common marmoset demonstrates that L-AMD potentiates L-DOPA motor effects equivalently to carbidopa and benserazide while producing significantly less dyskinesia [1]. This differentiation is critical for studies aiming to dissociate the anti-parkinsonian motor benefit of L-DOPA from its dyskinetic side effects. Additionally, the compound's CNS penetration enables investigation of central DDC inhibition and α-methylnorepinephrine-mediated α2-adrenergic effects within the same experimental paradigm [2].

Enzyme Kinetics and DDC Inhibitor Screening Using Reversible (Competitive) Inhibition Mechanism

For enzymology laboratories conducting kinetic characterization of aromatic L-amino acid decarboxylase or screening for novel DDC inhibitors, methyldopa sesquihydrate provides a well-characterized competitive (reversible) inhibitor control [1]. Unlike carbidopa and benserazide, which irreversibly bind and deplete the PLP cofactor—thereby inactivating multiple PLP-dependent enzymes and confounding multi-enzyme assay systems—methyldopa's competitive mechanism is surmountable, reversible upon washout, and amenable to standard Lineweaver-Burk or Michaelis-Menten kinetic analysis [2]. At a benchmark concentration of 10 μM (approximately its IC50 in rat brain homogenate), methyldopa can serve as a reference inhibitor for validating assay conditions and comparing the potency of novel competitive DDC inhibitors [3].

Catecholamine Metabolism and Central Sympatholytic Mechanism Studies

Research programs investigating central catecholamine biosynthesis, metabolism, and adrenergic signaling pathways benefit uniquely from methyldopa sesquihydrate's dual pharmacophore: (a) competitive DDC inhibition and (b) metabolic conversion in the CNS to α-methylnorepinephrine, a potent α2-adrenergic receptor agonist [1]. This is in contrast to carbidopa and benserazide, which are peripherally restricted and lack the central α2-agonist activity. The ED50 of 21.8 mg/kg provides a standardized dosing benchmark for in vivo studies of sympathetic outflow inhibition [2], while the defined specific rotation (−12.5° to −14.5°) and USP water content specification (10.0%–13.0%) ensure batch-to-batch consistency for reproducible pharmacodynamic measurements [3].

Analytical Reference Standard and Formulation Development Requiring Defined Hydrate Stoichiometry

For analytical chemistry and pharmaceutical formulation development, the sesquihydrate form (CAS 41372-08-1) offers a precisely defined hydrate stoichiometry (1.5 H2O; theoretical water 10.5%) governed by USP monograph specifications (water content 10.0%–13.0%, assay 98.0%–101.0% on anhydrous basis) [1]. This defined stoichiometry is essential for accurate molar concentration calculations in formulation buffers and for HPLC/LC-MS/MS analytical method development where the molecular weight differential (229.23 vs 211.21 for anhydrous) would otherwise introduce an 8.5% systematic error [2]. The established LC-MS/MS method for methyldopa in human plasma (linear range 20–5000 ng/mL, run time 5.5 min) provides a validated analytical framework adaptable to preclinical pharmacokinetic studies [3].

Quote Request

Request a Quote for 2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.